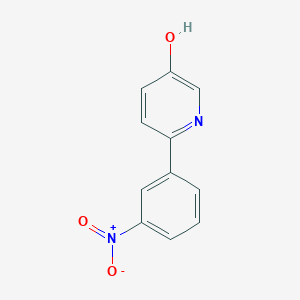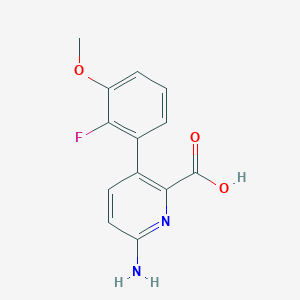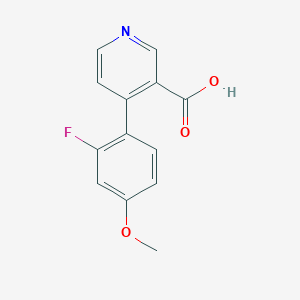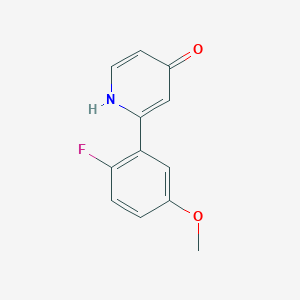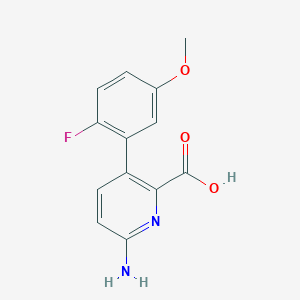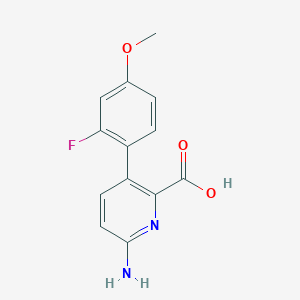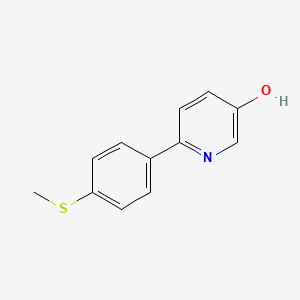
5-Hydroxy-2-(4-methylthiophenyl)pyridine, 95%
Vue d'ensemble
Description
5-Hydroxy-2-(4-methylthiophenyl)pyridine (5-HTP) is an organic compound with a molecular weight of 201.26 g/mol. It belongs to the class of compounds known as pyridines, which are characterized by a nitrogen atom at the center of a six-membered aromatic ring. 5-HTP is a precursor to the neurotransmitter serotonin, which is involved in the regulation of mood, sleep, appetite, and other vital functions. 5-HTP has been used in research studies to investigate its biochemical and physiological effects.
Applications De Recherche Scientifique
5-Hydroxy-2-(4-methylthiophenyl)pyridine, 95% has been used in a variety of scientific research applications. It has been studied for its potential therapeutic effects in the treatment of depression, anxiety, and other mental health disorders. It has also been investigated for its potential role in the regulation of appetite, sleep, and other physiological processes. In addition, 5-Hydroxy-2-(4-methylthiophenyl)pyridine, 95% has been used in laboratory experiments to study the mechanism of action of serotonin and its role in various biochemical pathways.
Mécanisme D'action
The mechanism of action of 5-Hydroxy-2-(4-methylthiophenyl)pyridine, 95% is complex and involves multiple biochemical pathways. It is believed that 5-Hydroxy-2-(4-methylthiophenyl)pyridine, 95% is converted to serotonin in the body, which then binds to serotonin receptors in the brain and other organs. This binding triggers a cascade of biochemical reactions that can affect mood, sleep, appetite, and other physiological processes.
Biochemical and Physiological Effects
5-Hydroxy-2-(4-methylthiophenyl)pyridine, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to increase levels of serotonin in the brain, which can lead to improved mood, increased relaxation, and improved sleep quality. In addition, 5-Hydroxy-2-(4-methylthiophenyl)pyridine, 95% has been shown to reduce appetite and food intake, which can lead to weight loss. It has also been studied for its potential role in the regulation of blood sugar levels, blood pressure, and other physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
5-Hydroxy-2-(4-methylthiophenyl)pyridine, 95% has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is available in a variety of forms, including powder, solution, and tablet. In addition, 5-Hydroxy-2-(4-methylthiophenyl)pyridine, 95% is relatively stable and can be stored for long periods of time without degradation. However, there are some limitations to using 5-Hydroxy-2-(4-methylthiophenyl)pyridine, 95% in lab experiments. For example, it is not always easy to accurately measure the amount of 5-Hydroxy-2-(4-methylthiophenyl)pyridine, 95% present in a sample, and the effects of 5-Hydroxy-2-(4-methylthiophenyl)pyridine, 95% can vary depending on the individual.
Orientations Futures
There are a number of potential future directions for research into 5-Hydroxy-2-(4-methylthiophenyl)pyridine, 95%. For example, further research is needed to determine the optimal dosage and to identify potential drug interactions. In addition, there is a need for further research into the long-term safety and efficacy of 5-Hydroxy-2-(4-methylthiophenyl)pyridine, 95%, as well as its potential role in the treatment of various mental health disorders. Finally, further research is needed to identify new potential applications for 5-Hydroxy-2-(4-methylthiophenyl)pyridine, 95%, such as its potential role in the treatment of chronic pain and other medical conditions.
Propriétés
IUPAC Name |
6-(4-methylsulfanylphenyl)pyridin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NOS/c1-15-11-5-2-9(3-6-11)12-7-4-10(14)8-13-12/h2-8,14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTXHSXFYZMCCSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[4-(Methylthio)phenyl]-3-pyridinol | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




